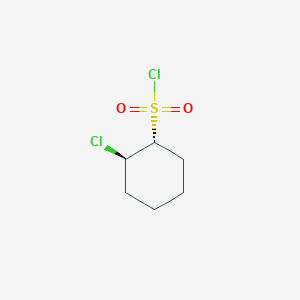

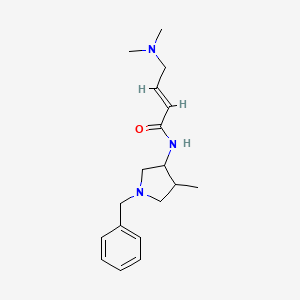

![molecular formula C11H9N3OS B2888976 9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-66-9](/img/structure/B2888976.png)

9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential as a tool for studying Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, resulting in symptoms similar to Parkinson's disease in humans and other primates.

Scientific Research Applications

The compound 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several potential applications in scientific research due to its structural features and biological activity. Here is a comprehensive analysis focusing on six unique applications:

Antibacterial Activity

Compounds with the triazole moiety, such as 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one , have been studied for their antibacterial properties . The presence of the triazole ring has been associated with moderate to good activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound could be a valuable addition to the arsenal of antibacterial agents.

Anticancer Properties

Triazole derivatives are known to exhibit anticancer activities . The specific structure of this compound, which includes a triazole ring, might interact with certain biological targets involved in cancer progression. Research into the anticancer potential of this compound could lead to the development of new therapeutic agents for treating various forms of cancer.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a key target in the treatment of Alzheimer’s disease . Compounds similar to 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have shown AChE inhibitory activity, which could potentially be harnessed to develop treatments for neurodegenerative diseases.

Antimicrobial and Antifungal Uses

The triazole core structure is significant in the field of antimicrobial and antifungal research . The compound’s potential to act against a broad spectrum of microbial and fungal pathogens makes it a candidate for further investigation in the development of new antimicrobial and antifungal drugs.

Agricultural Applications

Triazole compounds have applications in agriculture, particularly as fungicides and growth regulators . The ability of 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one to inhibit fungal growth could be explored to protect crops and improve agricultural yields.

Synthetic Chemistry and Drug Design

The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry . It can be used to synthesize a wide range of derivatives with potential pharmacological activities, contributing to the field of drug design and discovery.

Future Directions

The future directions for research on “9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For example, similar pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have been explored for their potential as selective anticancer agents .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been found to inhibit acetylcholinesterase (ache) enzymes . AChE is a critical enzyme involved in neurotransmission, specifically in terminating the action of the neurotransmitter acetylcholine in the synaptic cleft of the nervous system .

Mode of Action

This binding inhibits the function of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

By inhibiting ache, it could potentially affect the cholinergic system, which plays a significant role in memory, attention, and other cognitive functions .

Result of Action

Inhibition of ache typically results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

properties

IUPAC Name |

9-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h1,4-6H,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVLJMLQNPRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

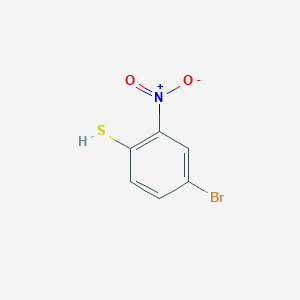

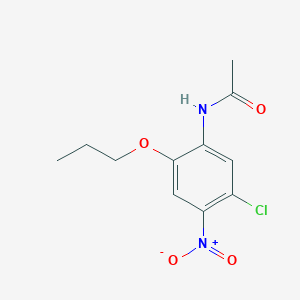

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

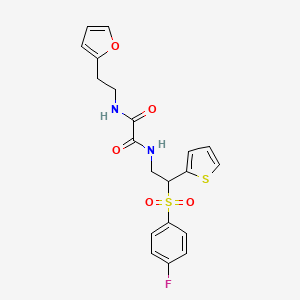

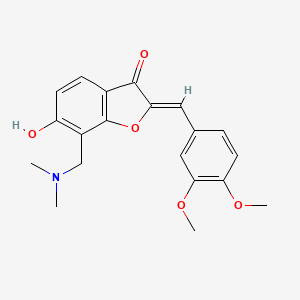

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

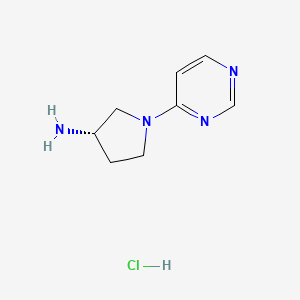

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)

![1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2888904.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)

![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)